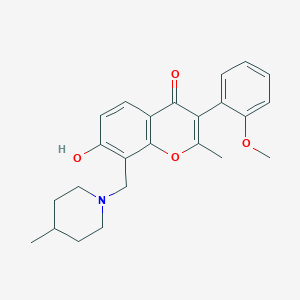
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzopyran-4-one core with various substituents, including hydroxyl, methoxy, methyl, and piperidinyl groups. Its intricate structure and functional groups make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the condensation of 2-methoxybenzaldehyde with 3-hydroxy-2-methyl-4H-chromen-4-one under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.
Substitution: : The piperidinylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one-3,7-dione.
Reduction: : Formation of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3,4-dihydro-4H-chromen-4-one.
Substitution: : Formation of derivatives with different substituents on the piperidinylmethyl group.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: : It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, its antioxidant properties may be attributed to the ability to scavenge free radicals, while its anti-inflammatory effects may involve inhibition of specific enzymes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: : Similar core structure but different substituents.
2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one: : Similar piperidinylmethyl group but different phenyl group.
These compounds may have different biological activities and applications due to their structural differences.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-15-10-12-25(13-11-15)14-19-20(26)9-8-18-23(27)22(16(2)29-24(18)19)17-6-4-5-7-21(17)28-3/h4-9,15,26H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKHHSMYTNQKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893606.png)
![2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2893607.png)


methanone](/img/structure/B2893611.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)
![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)
![1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2893618.png)


